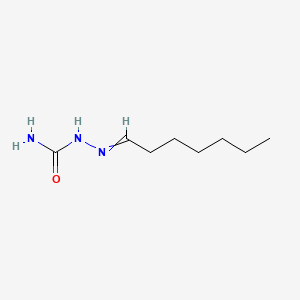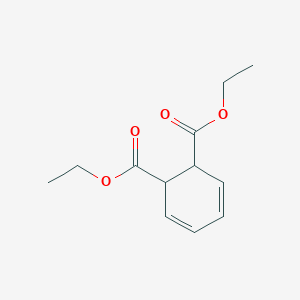
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate
Vue d'ensemble
Description
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O4 It is a diester derivative of cyclohexa-3,5-diene-1,2-dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification with ethanol. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by continuous esterification processes. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding diacids.
Reduction: Can be reduced to form cyclohexane derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexa-3,5-diene-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dicarboxylate derivatives.
Substitution: Various substituted cyclohexa-3,5-diene-1,2-dicarboxylate esters.
Applications De Recherche Scientifique
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl cyclohexa-3,5-diene-1,2-dicarboxylate involves its reactivity towards various chemical reagents. The compound’s double bonds and ester groups make it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as Diels-Alder reactions, oxidation, and reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl cyclohexa-3,5-diene-1,2-dicarboxylate
- Cyclohexa-1,3-diene
- Cyclohexa-1,4-diene
Uniqueness
Diethyl cyclohexa-3,5-diene-1,2-dicarboxylate is unique due to its diester functional groups, which provide distinct reactivity compared to its dimethyl counterpart. Its structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds.
Propriétés
IUPAC Name |
diethyl cyclohexa-3,5-diene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWFHIWAOSXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CC=CC1C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284220 | |
| Record name | diethyl cyclohexa-3,5-diene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-45-7 | |
| Record name | NSC36261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl cyclohexa-3,5-diene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
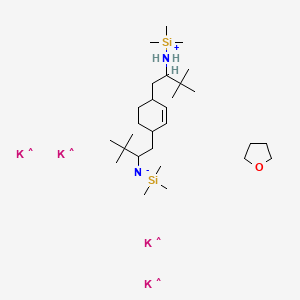
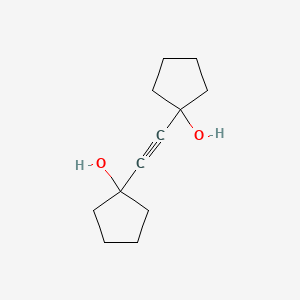

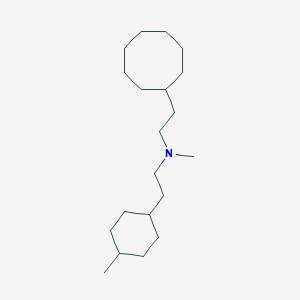
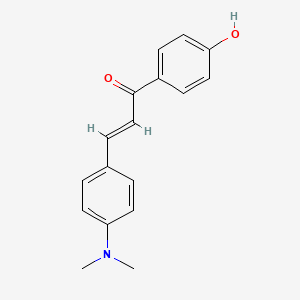
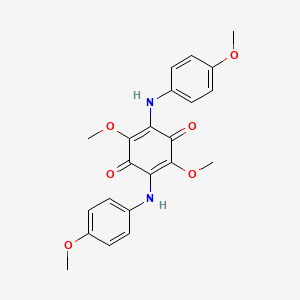
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
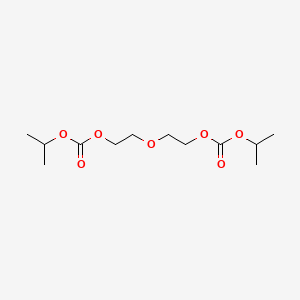
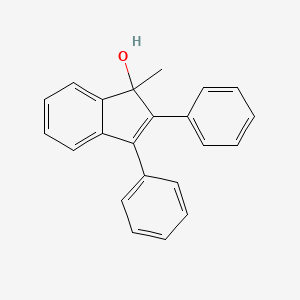
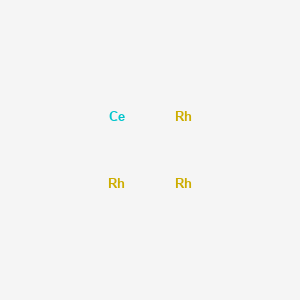
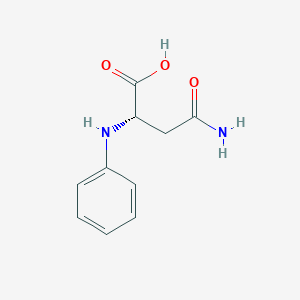
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
